molecular formula C13H8O5 B1247147 1,2,5-Trihydroxyxanthone CAS No. 156640-23-2

1,2,5-Trihydroxyxanthone

Cat. No.: B1247147
CAS No.: 156640-23-2
M. Wt: 244.2 g/mol
InChI Key: WRYMABXVDKBFIK-UHFFFAOYSA-N
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Description

1,2,5-Trihydroxyxanthone is a member of the xanthone family, characterized by its molecular formula C₁₃H₈O₅. This compound is known for its unique structure, which includes three hydroxyl groups attached to the xanthone core. It is isolated from various natural sources, including plants like Garcinia subelliptica .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trihydroxyxanthone can be synthesized through various methods. One common approach involves the regioselective intramolecular oxidative coupling of precursor compounds. For instance, refluxing certain precursors with aluminum chloride in benzene or heating with hydroiodic acid and acetic anhydride at elevated temperatures can yield different xanthone derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trihydroxyxanthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The xanthone core can be reduced under specific conditions to yield reduced xanthone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced xanthone derivatives .

Scientific Research Applications

1,2,5-Trihydroxyxanthone has garnered significant interest in scientific research due to its diverse applications:

    Chemistry: It serves as a precursor for synthesizing other xanthone derivatives and studying their chemical properties.

    Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,2,5-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,5-Trihydroxyxanthone can be compared with other xanthone derivatives, such as:

Properties

IUPAC Name

1,2,5-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYMABXVDKBFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300020
Record name 1,2,5-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156640-23-2
Record name 1,2,5-Trihydroxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156640-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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